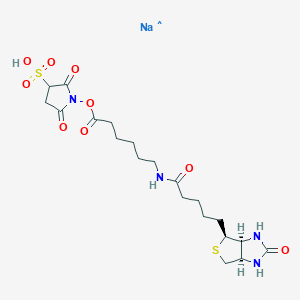

Sulfo-NHS-LC-Biotin sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30N4NaO9S2 |

|---|---|

Molecular Weight |

557.6 g/mol |

InChI |

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/t12-,13-,14?,18-;/m0./s1 |

InChI Key |

RDSJVNGBJUJRRW-GTSONSFRSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na] |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sulfo-NHS-LC-Biotin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) sodium salt, a pivotal reagent in bioconjugation and molecular biology. This document provides a comprehensive overview of its chemical properties, reaction mechanism, and practical applications, supplemented with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

Introduction to Sulfo-NHS-LC-Biotin

Sulfo-NHS-LC-Biotin is a water-soluble and amine-reactive biotinylation reagent widely used for covalently labeling proteins, antibodies, and other molecules containing primary amines.[1][2][3] Its key features include a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain (LC) spacer arm to minimize steric hindrance, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine reactivity and enhanced water solubility.[1][4][5] The presence of the negatively charged sulfonate group makes the molecule membrane-impermeable, rendering it an ideal tool for specifically labeling cell surface proteins.[4][6][7]

Chemical Properties and Structure

The chemical and physical properties of Sulfo-NHS-LC-Biotin are summarized in the table below, providing essential data for experimental planning.

| Property | Value | Reference(s) |

| Alternative Names | Sulfosuccinimidyl-6-(biotinamido)hexanoate, Biotinamidohexanoic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt | [8] |

| CAS Number | 127062-22-0 | [8] |

| Molecular Formula | C₂₀H₂₉N₄NaO₉S₂ | [8] |

| Molecular Weight | 556.59 g/mol | [8][9] |

| Spacer Arm Length | 22.4 Å | [8][9] |

| Solubility | Soluble in water (up to 100 mM), DMSO, and DMF | [4] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | [10] |

| Target Moiety | Primary amines (-NH₂) | [6][10] |

The Mechanism of Biotinylation

The core of Sulfo-NHS-LC-Biotin's functionality lies in the reaction of its Sulfo-NHS ester with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond and the release of the N-hydroxysulfosuccinimide leaving group.[11][12] This labeling reaction is most efficient in a pH range of 7 to 9.[6][10]

The primary amine targets for this reaction on proteins are the N-terminal α-amino group of the polypeptide chain and the ε-amino group of lysine (K) residues.[6][12]

Figure 1. Reaction of Sulfo-NHS-LC-Biotin with a primary amine.

Experimental Protocols

General Protein Biotinylation in Solution

This protocol is suitable for labeling purified proteins, such as antibodies, in an aqueous solution.

Materials:

-

Sulfo-NHS-LC-Biotin

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-7.5

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[8]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)[6]

-

Desalting columns or dialysis equipment for purification[8]

Procedure:

-

Reagent Preparation: Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[8] Immediately before use, prepare a stock solution of Sulfo-NHS-LC-Biotin in water or the reaction buffer (e.g., 20 mg/mL).[8] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[9]

-

Biotinylation Reaction: Add a 10 to 20-fold molar excess of the Sulfo-NHS-LC-Biotin stock solution to the protein solution.[8] For more dilute protein solutions, a higher molar excess may be required.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[6][8]

Cell Surface Protein Biotinylation

This protocol is designed for labeling proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-LC-Biotin

-

Quenching buffer (ice-cold PBS containing 100 mM glycine)[6][13]

-

Lysis buffer for subsequent protein extraction

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[12][13]

-

Biotinylation Reaction: Resuspend the cells in ice-cold PBS. Add the freshly prepared Sulfo-NHS-LC-Biotin solution to the cell suspension to a final concentration of approximately 2 mM.[6]

-

Incubation: Incubate the reaction on a rocking platform for 30 minutes at 4°C to minimize internalization of the biotin reagent.[6][13]

-

Quenching: Quench the reaction by washing the cells three times with the ice-cold quenching buffer.[6][13]

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins using streptavidin-agarose resin.[1]

Figure 2. Experimental workflow for cell surface protein biotinylation.

Quantitative Data and Optimization

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of the biotin reagent to the protein, protein concentration, and reaction time.

| Parameter | Recommended Range | Notes | Reference(s) |

| Molar Excess (Protein) | 10-20 fold | For general protein labeling in solution. | [8] |

| Molar Excess (Antibody) | 50-fold | Resulted in 1-3 biotin groups per antibody molecule. | [6] |

| Protein Concentration | 1-10 mg/mL | More dilute solutions may require a higher molar excess of the biotin reagent. | [8][14] |

| Reaction Time (Room Temp) | 30-60 minutes | [8][15] | |

| Reaction Time (4°C) | ≥ 2 hours | May reduce active internalization during cell surface labeling. | [6][8] |

| pH | 7.0-9.0 | Optimal for the reaction with primary amines. | [6][10] |

It is crucial to avoid buffers containing primary amines, such as Tris or glycine, during the biotinylation reaction as they will compete for the Sulfo-NHS-LC-Biotin.[6][9]

Applications in Research and Drug Development

The unique properties of Sulfo-NHS-LC-Biotin make it a versatile tool in various research and development applications:

-

Protein Labeling: Biotinylating antibodies and other proteins for use in immunoassays (ELISA, Western blotting), affinity chromatography, and pull-down assays.[1][2]

-

Cell Surface Biotinylation: Studying the expression, trafficking, and regulation of cell surface receptors and transporters.[6]

-

Drug Delivery: Investigating methods for targeted drug delivery by anchoring therapeutics to specific cell populations.[7]

-

Vascular Permeability Studies: Evaluating the integrity of biological barriers, such as the blood-retinal barrier.[16]

Conclusion

Sulfo-NHS-LC-Biotin sodium salt is a powerful and versatile reagent for the specific and efficient labeling of primary amine-containing molecules. Its water solubility and membrane impermeability provide distinct advantages for a wide range of applications, from basic research to drug development. By understanding its core mechanism and optimizing reaction conditions, researchers can effectively utilize this tool to advance their scientific investigations.

References

- 1. apexbt.com [apexbt.com]

- 2. Sulfo-NHS-LC-Biotin (8 rxn) | BroadPharm [broadpharm.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. adipogen.com [adipogen.com]

- 5. Sulfo-NHS-LC-Biotin - CAS-Number 191671-46-2 - Order from Chemodex [chemodex.com]

- 6. store.sangon.com [store.sangon.com]

- 7. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]

- 8. proteochem.com [proteochem.com]

- 9. apexbt.com [apexbt.com]

- 10. cephamls.com [cephamls.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Surface protein biotinylation [protocols.io]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. selleckchem.com [selleckchem.com]

The Aqueous Behavior of Sulfo-NHS-LC-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the water solubility and associated applications of Sulfo-NHS-LC-Biotin, a critical reagent in bioconjugation and molecular biology. Understanding its aqueous characteristics is paramount for the successful labeling of proteins, antibodies, and other primary amine-containing biomolecules. This document provides quantitative solubility data, detailed experimental protocols for its use, and visualizations of key chemical processes.

Core Properties and Water Solubility

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemically modified form of biotin designed for enhanced utility in aqueous environments. The key to its water solubility is the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring. This modification imparts a negative charge and polarity to the molecule, allowing it to readily dissolve in water and other polar solvents.[1][2] This property is a significant advantage over its non-sulfonated counterpart (NHS-LC-Biotin), as it permits biotinylation reactions to be performed in the absence of organic solvents like DMSO or DMF, which can be detrimental to the structure and function of many proteins.[2][3][4]

The water-soluble nature of Sulfo-NHS-LC-Biotin also renders it membrane-impermeable.[2][3] This characteristic is particularly valuable for selectively labeling cell surface proteins, as the reagent cannot cross the lipid bilayer to react with intracellular molecules.[2][3][5]

Quantitative Solubility Data

The solubility of Sulfo-NHS-LC-Biotin in various solvents has been determined by several manufacturers. This data is summarized in the table below for easy reference.

| Solvent | Solubility | Source(s) |

| Water | 10 mg/mL | [6] |

| Dimethylformamide (DMF) | Soluble (up to 10 mg/mL reported) | [6][7] |

| Dimethyl sulfoxide (DMSO) | Soluble | [7] |

It is important to note that while soluble, the NHS-ester moiety of Sulfo-NHS-LC-Biotin is susceptible to hydrolysis in aqueous solutions.[2][3][4] This hydrolysis reaction inactivates the reagent, preventing it from reacting with primary amines. Therefore, it is strongly recommended to prepare aqueous solutions of Sulfo-NHS-LC-Biotin immediately before use and to avoid preparing stock solutions for long-term storage.[2][3][4][5] The rate of hydrolysis increases with pH.

Experimental Protocols

The following are detailed methodologies for the dissolution and use of Sulfo-NHS-LC-Biotin for the biotinylation of proteins.

I. Preparation of a 10 mM Sulfo-NHS-LC-Biotin Solution

This protocol describes the preparation of a fresh 10 mM solution of Sulfo-NHS-LC-Biotin, a common starting concentration for many biotinylation experiments.

Materials:

-

Sulfo-NHS-LC-Biotin (MW: 556.59 g/mol )[4]

-

Ultrapure water

Procedure:

-

Remove the vial of Sulfo-NHS-LC-Biotin from -20°C storage and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[2][3][4]

-

Immediately before use, weigh out a small amount of the reagent. For example, to prepare 400 µL of a 10 mM solution, weigh 2.2 mg of Sulfo-NHS-LC-Biotin.[4][8]

-

Dissolve the weighed reagent in the appropriate volume of ultrapure water (e.g., 400 µL for 2.2 mg).[4][8]

-

Mix by vortexing or pipetting up and down until the reagent is completely dissolved.[9]

-

Use the freshly prepared solution immediately for the biotinylation reaction. Discard any unused portion of the reconstituted reagent.[2][3][4]

II. Protein Biotinylation in Aqueous Buffer

This protocol outlines a general procedure for the biotinylation of a protein sample in an amine-free buffer.

Materials:

-

Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-8.0.[3][4]

-

Freshly prepared 10 mM Sulfo-NHS-LC-Biotin solution (see Protocol I).

-

Desalting column or dialysis cassette for buffer exchange and removal of excess biotin.[2][4]

Procedure:

-

Buffer Exchange (if necessary): If the protein sample is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer such as PBS. This can be accomplished by dialysis or using a desalting column according to the manufacturer's instructions.[2][3][4]

-

Calculate Molar Excess: Determine the desired molar excess of the biotin reagent to the protein. A 10- to 50-fold molar excess is commonly recommended.[5] The optimal ratio may need to be determined empirically for each specific protein.

-

Biotinylation Reaction: Add the calculated volume of the freshly prepared 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution.

-

Incubation: Incubate the reaction mixture. Common incubation conditions are 30-60 minutes at room temperature or 2 hours on ice.[4][8]

-

Removal of Excess Biotin: After incubation, remove the non-reacted and hydrolyzed Sulfo-NHS-LC-Biotin from the biotinylated protein using a desalting column or dialysis.[2][4]

-

Storage: Store the purified biotinylated protein under conditions that are optimal for the stability of the non-biotinylated protein.

Visualizations of Key Processes

The following diagrams illustrate the chemical reaction and a general workflow for protein biotinylation using Sulfo-NHS-LC-Biotin.

Caption: Chemical reaction of Sulfo-NHS-LC-Biotin with a primary amine.

Caption: General workflow for protein biotinylation.

References

- 1. EZ-Link™ Sulfo-NHS-LC-LC-Biotin, 50 mg - FAQs [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. store.sangon.com [store.sangon.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 6. bio-techne.com [bio-techne.com]

- 7. cyanagen.com [cyanagen.com]

- 8. apexbt.com [apexbt.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

The Impermeability of Sulfo-NHS-LC-Biotin: A Technical Guide to Cell Surface Biotinylation

For researchers, scientists, and drug development professionals, understanding the specific properties of labeling reagents is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide explores the membrane permeability of Sulfo-NHS-LC-Biotin, a widely used reagent for the targeted biotinylation of cell surface proteins.

At its core, Sulfo-NHS-LC-Biotin is designed to be membrane-impermeable. This characteristic is fundamental to its application in distinguishing and identifying proteins expressed on the outer surface of a cell from those residing within the intracellular environment. Its utility is rooted in its unique chemical structure, which combines a biotin molecule for detection, a long-chain (LC) spacer arm to reduce steric hindrance, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine reactivity and, crucially, water solubility.

The Chemical Basis of Membrane Impermeability

The key to Sulfo-NHS-LC-Biotin's inability to cross the cell membrane lies in the negatively charged sulfonate group (-SO3-) on the N-hydroxysuccinimide ring.[1][2][3][4] This charged group renders the entire molecule water-soluble and polar, preventing it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane.[3][4][5] As long as the cell membrane remains intact, only primary amines (such as the N-terminus of proteins and the side chains of lysine residues) exposed on the extracellular surface will be biotinylated.[3][5]

In contrast, the non-sulfonated counterpart, NHS-LC-Biotin, is membrane-permeable and can be used to label intracellular proteins.[6][7] This fundamental difference allows for comparative experiments to elucidate the localization of specific proteins.[7]

Quantitative Insights into Cell-Associated Biotin

While direct permeability coefficients for Sulfo-NHS-LC-Biotin are not commonly reported in the literature, a 2001 study by Katsumi and colleagues provides valuable quantitative data comparing the cellular association of Sulfo-NHS-LC-Biotin with the membrane-permeable NHS-LC-Biotin in cultured bovine aortic endothelial cells (BAECs).

The following table summarizes the key findings from this study, illustrating the differential behavior of the two reagents:

| Parameter | Sulfo-NHS-LC-Biotin | NHS-LC-Biotin | Reference |

| Relative Biotinylation Efficiency | Slightly less cellular protein biotinylated compared to NHS-LC-Biotin at the same concentration. | Slightly more cellular protein biotinylated compared to Sulfo-NHS-LC-Biotin at the same concentration. | [6] |

| Cellular Retention (24 hours) | A small amount of biotinylated protein remained. | Approximately 60% of biotin molecules were still detected. | [6] |

| Cellular Retention (48 hours) | Not reported, but implied to be very low. | Approximately 40% of biotin molecules were still detected. | [6] |

| Calculated Half-life of Biotinylated Proteins | 10.8 hours | 38.0 hours | [6] |

These findings demonstrate that while Sulfo-NHS-LC-Biotin effectively labels cells, the resulting biotinylated proteins have a much shorter half-life within the cell lysate compared to those labeled with the membrane-permeable version. This rapid decrease is consistent with the labeling being restricted to the cell surface, where proteins are subject to natural turnover, internalization, and degradation pathways. The significantly longer half-life observed with NHS-LC-Biotin suggests that it labels a more stable, intracellular pool of proteins.

Experimental Protocol for Cell Surface Biotinylation

The following is a generalized protocol for the biotinylation of cell surface proteins using Sulfo-NHS-LC-Biotin, compiled from various sources.[5][8][9][10][11] It is crucial to optimize conditions for specific cell types and experimental goals.

Materials:

-

Cells (in suspension or adherent)

-

EZ-Link™ Sulfo-NHS-LC-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

-

Lysis buffer

-

Streptavidin-agarose beads or other affinity purification reagents

Procedure:

-

Cell Preparation:

-

Biotinylation Reaction:

-

Immediately before use, prepare a fresh solution of Sulfo-NHS-LC-Biotin in PBS. A final concentration of 0.5 to 1.0 mg/mL (approximately 1-2 mM) is commonly used.[8][9][11]

-

Add the Sulfo-NHS-LC-Biotin solution to the cell suspension or overlay on adherent cells.

-

Incubate for 30 minutes. To minimize the active internalization of the biotin reagent, it is recommended to perform this incubation at 4°C or on ice.[10][11][12] For some applications, incubation at room temperature can be performed.[8][10]

-

-

Quenching:

-

Cell Lysis and Protein Analysis:

-

Lyse the cells using an appropriate lysis buffer.

-

The biotinylated proteins can then be isolated using streptavidin-agarose beads and analyzed by downstream applications such as Western blotting.

-

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

Caption: Experimental workflow for cell surface protein biotinylation.

Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine.

Applications in Research and Drug Development

The specific labeling of cell surface proteins enabled by the membrane impermeability of Sulfo-NHS-LC-Biotin is a powerful tool in several areas of research and development:

-

Receptor and Transporter Studies: It allows for the investigation of the expression, regulation, and trafficking of cell surface receptors and transporters.[5][8]

-

Differentiation of Plasma Membrane Proteins: This technique is instrumental in distinguishing proteins located on the plasma membrane from those in organelle membranes.[5][8]

-

Drug Target Identification: By identifying proteins on the surface of specific cell types (e.g., cancer cells), potential targets for antibody-based therapies or other targeted drugs can be discovered.

-

Vascular Permeability Assays: Sulfo-NHS-LC-Biotin can be used as a tracer to assess the integrity of vascular barriers, such as the blood-retinal barrier, as it does not cross intact barriers.[11]

References

- 1. selectscience.net [selectscience.net]

- 2. apexbt.com [apexbt.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 5. store.sangon.com [store.sangon.com]

- 6. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Surface protein biotinylation [protocols.io]

A Technical Guide to Sulfo-NHS-LC-Biotin: Understanding Spacer Arm Length and Its Critical Role in Bioconjugation

For researchers, scientists, and drug development professionals engaged in protein analysis, understanding the nuances of biotinylation reagents is paramount for experimental success. This guide provides an in-depth examination of Sulfo-NHS-LC-Biotin, a widely used reagent for labeling proteins and other biomolecules. The central focus is the significance of its 22.4 Ångstrom spacer arm, its impact on steric hindrance, and its utility in applications such as cell surface protein labeling.

Introduction to Sulfo-NHS-LC-Biotin

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a chemical reagent that facilitates the covalent attachment of biotin to molecules containing primary amines (-NH₂), such as proteins, antibodies, and peptides.[1][2][3] Its structure consists of three key components:

-

A Sulfo-NHS ester group: This amine-reactive group forms a stable, irreversible amide bond with primary amines found on lysine residues or the N-terminus of polypeptides.[1][3][4]

-

A Biotin moiety: A vitamin that exhibits an exceptionally high affinity for avidin and streptavidin proteins, forming the basis for highly specific detection and purification systems.[3][4]

-

A Long-Chain (LC) spacer arm: An extended linker that separates the biotin moiety from the target molecule.

The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide (NHS) ring renders the entire molecule water-soluble.[1][5][6] This key feature allows biotinylation reactions to be performed in aqueous buffers (pH 7-9) without organic solvents like DMSO or DMF and makes the reagent impermeable to cell membranes.[3][4] Consequently, it is an ideal choice for selectively labeling proteins on the surface of living cells.[1][6][7]

The Significance of the Spacer Arm

The length of the spacer arm is a critical determinant of the efficiency of biotin-avidin interactions. The binding pocket for biotin is located deep within the tetrameric structure of avidin and streptavidin. When biotin is attached directly to a large protein, the bulk of the protein can physically block or "hinder" the biotin from accessing this binding pocket.

The 22.4 Ångstrom spacer arm of Sulfo-NHS-LC-Biotin extends the biotin moiety away from the surface of the labeled protein.[1][7][8] This extension minimizes steric hindrance, allowing the biotin to bind more effectively to avidin or streptavidin. Research has shown that increasing the spacer arm length leads to a better dose-response curve and increased binding of streptavidin conjugates in enzyme-linked immunosorbent assays (ELISAs).[9] This enhanced accessibility is crucial for applications requiring high-sensitivity detection or efficient affinity purification.

The following diagram illustrates how a longer spacer arm overcomes steric hindrance to facilitate the binding of biotin to streptavidin.

Quantitative Data: Comparison of Biotinylation Reagents

The choice of biotinylation reagent often depends on the specific application and the nature of the target molecule. Reagents are available with varying spacer arm lengths to accommodate different experimental needs.

| Reagent Name | Spacer Arm Length (Å) | Spacer Arm Length (nm) | Key Features |

| NHS-Biotin | 13.5 | 1.35 | Standard, shorter arm; requires organic solvent. |

| Sulfo-NHS-LC-Biotin | 22.4 | 2.24 | Water-soluble, long arm, membrane impermeable. [1][7][9] |

| Sulfo-NHS-LC-LC-Biotin | 30.5 | 3.05 | Water-soluble, extra-long arm for maximal reach.[7][9][10] |

Table 1: Comparison of common amine-reactive biotinylation reagents.

Experimental Protocol: Cell Surface Protein Biotinylation

This protocol provides a general methodology for labeling surface proteins on mammalian cells in suspension, a common application for Sulfo-NHS-LC-Biotin.[3]

A. Materials

-

Cells of interest

-

Sulfo-NHS-LC-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (e.g., PBS with 100 mM glycine or Tris)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Microcentrifuge and tubes

B. Methodology

-

Cell Preparation: Harvest cells and wash three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media. Resuspend the cell pellet to a final concentration of approximately 25 x 10⁶ cells/mL in PBS (pH 8.0).[3]

-

Biotinylation Reaction: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water. Add the reagent to the cell suspension to achieve a final concentration of ~2 mM.[3]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or on ice.[3] Incubation at 4°C can help reduce the internalization of the biotin reagent by the cells.

-

Quenching: To stop the reaction, add Quenching Buffer to the cell suspension and incubate for 10-15 minutes. This step neutralizes any unreacted Sulfo-NHS-LC-Biotin.

-

Cell Lysis: Pellet the cells and wash again with PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Affinity Purification: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-agarose beads for 2 hours to overnight at 4°C to capture the biotinylated surface proteins.

-

Elution and Analysis: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) and analyze via downstream methods such as Western blotting.

The following diagram outlines the key steps in a cell surface biotinylation experiment.

References

- 1. Sulfo-NHS-LC-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]

- 2. Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Biotin | Fisher Scientific [fishersci.ca]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. EZ-Link™ Sulfo-NHS-LC-Biotin, 100 mg - FAQs [thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. cephamls.com [cephamls.com]

The Chemistry of Sulfo-NHS-LC-Biotin: A Technical Guide to Primary Amine Biotinylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the reaction between Sulfo-NHS-LC-Biotin and primary amines, a cornerstone technique in bioconjugation for labeling proteins, antibodies, and other biomolecules. This document details the underlying chemical principles, provides quantitative data for reaction optimization, and outlines detailed experimental protocols for practical application in the laboratory.

Introduction to Amine-Reactive Biotinylation

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a fundamental tool in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection, purification, and immobilization assays. N-hydroxysuccinimide (NHS) esters are among the most popular reagents for biotinylation due to their efficient and specific reaction with primary amines (-NH₂) under physiological conditions, forming stable amide bonds.[1][2][3]

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble variant of NHS-biotin. The inclusion of a sulfonate group on the NHS ring imparts aqueous solubility, allowing for biotinylation reactions to be performed in the absence of organic solvents like DMSO or DMF.[3] This property is particularly advantageous when working with proteins that are sensitive to organic solvents. Furthermore, its membrane impermeability makes it an excellent choice for specifically labeling cell surface proteins.

The Reaction Mechanism: Acylation of Primary Amines

The reaction of Sulfo-NHS-LC-Biotin with a primary amine is a nucleophilic acyl substitution. The primary amine, in its unprotonated form, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond, releasing the N-hydroxysulfosuccinimide (Sulfo-NHS) as a leaving group.[4]

The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group of each polypeptide chain.[1][2][3]

Caption: Reaction of Sulfo-NHS-LC-Biotin with a primary amine.

Key Reaction Parameters and Quantitative Data

The efficiency of the biotinylation reaction is influenced by several factors, most notably pH, temperature, and the molar ratio of biotin reagent to the target molecule. A critical competing reaction is the hydrolysis of the NHS ester, which renders the reagent inactive.

The Critical Role of pH

The pH of the reaction buffer is a crucial parameter as it governs the equilibrium between the protonated, non-nucleophilic amine (-NH₃⁺) and the deprotonated, reactive amine (-NH₂). The pKa of the ε-amino group of lysine is approximately 10.5. Therefore, a pH range of 7-9 is generally recommended for efficient labeling.[1][2][3]

However, the rate of hydrolysis of the NHS ester also increases with pH. This necessitates a careful balance to maximize the yield of the desired biotinylated product while minimizing the loss of the reagent to hydrolysis.

The following table summarizes the effect of pH on the half-life of an NHS ester, illustrating the competition between aminolysis (the desired reaction) and hydrolysis.

| pH | Half-life of Hydrolysis | Half-life of Aminolysis |

| 8.0 | 210 minutes | 80 minutes |

| 8.5 | 180 minutes | 20 minutes |

| 9.0 | 125 minutes | 10 minutes |

| Data adapted from a study on porphyrin-NHS esters, which provides a good model for the general behavior of NHS esters in aqueous solutions.[5] |

As the data indicates, while the rate of aminolysis increases significantly with pH, the rate of hydrolysis also accelerates. For many applications, a pH of 7.2-8.5 provides a good compromise.[6]

Molar Ratio of Reagents

The extent of biotinylation can be controlled by adjusting the molar excess of Sulfo-NHS-LC-Biotin relative to the protein. A higher molar excess will generally result in a higher degree of labeling. However, excessive labeling can potentially compromise the biological activity of the protein. The optimal molar ratio should be determined empirically for each specific application.

| Protein Concentration | Recommended Molar Excess of Biotin Reagent | Expected Biotin Incorporation (per Antibody) |

| 1-10 mg/mL | 20-fold | 4-6 molecules |

| 50-200 µg/mL | 50-fold | 1-3 molecules |

| Data is based on experiments with antibodies and serves as a general guideline.[3] |

Experimental Protocols

Protocol for Biotinylating Proteins in Solution

This protocol is a general guideline for the biotinylation of proteins in an aqueous buffer.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS)

-

Sulfo-NHS-LC-Biotin

-

Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare the Protein Sample: Ensure the protein is in an amine-free buffer. If the protein solution contains primary amines (e.g., Tris or glycine), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.

-

Prepare the Biotin Reagent: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in the Reaction Buffer to a final concentration of 10 mM. Do not prepare stock solutions for storage as the NHS ester is susceptible to hydrolysis.[1]

-

Biotinylation Reaction: Add the calculated amount of the 10 mM Sulfo-NHS-LC-Biotin solution to the protein solution. The molar ratio should be optimized based on the desired level of biotinylation (see Table in section 3.2).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted Sulfo-NHS-LC-Biotin. Incubate for 15 minutes at room temperature.

-

Remove Excess Biotin: Remove non-reacted and hydrolyzed biotin reagent by buffer exchange using a desalting column or dialysis.

Caption: Experimental workflow for protein biotinylation.

Protocol for Determining Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA forms a complex with avidin that absorbs at 500 nm. Biotin displaces HABA from the complex, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[7][8]

Materials:

-

Biotinylated protein sample (in PBS)

-

HABA/Avidin pre-mixed solution or individual components

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: If not using a pre-mixed solution, prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add 900 µL of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

Add Biotinylated Sample: Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

-

Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A₅₀₀ HABA/Avidin/Biotin Sample).

-

Calculate Biotin Incorporation: The moles of biotin per mole of protein can be calculated using the following formula:

(ΔA₅₀₀ × V_reaction) / (ε × V_sample × C_protein)

Where:

-

ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

-

V_reaction = Total volume in the cuvette (1 mL)

-

ε = Molar extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹)

-

V_sample = Volume of the biotinylated protein sample added (0.1 mL)

-

C_protein = Molar concentration of the protein sample

-

Caption: Workflow for the HABA assay.

Conclusion

The reaction of Sulfo-NHS-LC-Biotin with primary amines is a robust and versatile method for biotinylating a wide range of biomolecules. By understanding the reaction mechanism and the influence of key parameters such as pH and reagent concentration, researchers can effectively optimize their biotinylation protocols to achieve the desired degree of labeling while preserving the biological activity of their molecules of interest. The experimental protocols provided in this guide offer a solid foundation for the successful implementation of this essential bioconjugation technique.

References

- 1. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 8. help.lumiprobe.com [help.lumiprobe.com]

Sulfo-NHS-LC-Biotin: A Technical Guide to Cell Surface Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-NHS-LC-Biotin, a key reagent for the specific labeling of cell surface proteins. Understanding the principles and protocols outlined here is crucial for its effective application in various research and development settings, including proteomics, antibody development, and drug discovery.

Introduction to Sulfo-NHS-LC-Biotin

Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin) is a water-soluble and membrane-impermeable biotinylation reagent.[1][2][3] These characteristics make it an ideal choice for selectively labeling proteins on the exterior of living cells, as the charged sulfonate group prevents the molecule from crossing the cell membrane.[1][2]

The molecule consists of three key components:

-

A biotin moiety, which has an exceptionally high affinity for avidin and streptavidin proteins, enabling subsequent detection, purification, and analysis of labeled proteins.[1][2]

-

A long-chain (LC) spacer arm (22.4 angstroms) that reduces steric hindrance between the biotin and the labeled protein, facilitating efficient binding to avidin or streptavidin.[3][4]

-

An N-Hydroxysulfosuccinimide (Sulfo-NHS) ester , which is a reactive group that specifically targets primary amines (-NH2) found on protein surfaces, such as the side chains of lysine residues and the N-terminus of polypeptides.[1][2][5]

The reaction between the Sulfo-NHS ester and a primary amine forms a stable amide bond, ensuring the permanent attachment of the biotin label to the target protein.[1][2][5]

Chemical Properties and Reaction Mechanism

The core of Sulfo-NHS-LC-Biotin's utility lies in its amine-reactive chemistry. The Sulfo-NHS ester reacts efficiently with primary amino groups in a pH range of 7-9.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as the nucleophile, attacking the carbonyl carbon of the ester and displacing the Sulfo-NHS leaving group to form a stable amide linkage.

Experimental Protocols

Accurate and consistent results in cell surface labeling depend on meticulous adherence to optimized protocols. Below are detailed methodologies for the biotinylation of cell surface proteins on both suspension and adherent cells.

Reagent Preparation and Handling

Proper handling of Sulfo-NHS-LC-Biotin is critical due to its moisture sensitivity.[1][5]

| Parameter | Recommendation | Rationale |

| Storage | -20°C with desiccant.[1][3] | Prevents hydrolysis of the NHS ester. |

| Equilibration | Equilibrate vial to room temperature before opening.[1][2] | Avoids moisture condensation onto the product. |

| Reconstitution | Dissolve immediately before use in an appropriate solvent (e.g., water or DMSO).[1][6] | The NHS-ester moiety readily hydrolyzes and becomes non-reactive. |

| Stock Solutions | Do not prepare stock solutions for storage.[1][6] | To ensure maximum reactivity. |

| Reaction Buffers | Use amine-free buffers (e.g., PBS) at pH 7.2-8.0.[1][6] | Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction.[6] |

Cell Surface Biotinylation of Suspension Cells

This protocol is suitable for cells grown in suspension culture.

| Step | Procedure | Quantitative Parameters |

| 1. Cell Preparation | Wash cells three times with ice-cold PBS (pH 8.0). | --- |

| 2. Cell Resuspension | Resuspend cells in ice-cold PBS (pH 8.0). | Concentration: ~25 x 10⁶ cells/mL.[1][2] |

| 3. Reagent Addition | Add Sulfo-NHS-LC-Biotin to the cell suspension. | Final Concentration: 2-5 mM.[1][2] (e.g., 1.0 mg per mL of cell suspension for ~2 mM)[1][2] |

| 4. Incubation | Incubate the reaction mixture. | Temperature: Room temperature or 4°C.[1][7] Time: 30 minutes.[1][7] |

| 5. Quenching | Wash cells three times with PBS containing a quenching agent. | Quenching Agent: 100 mM glycine.[2][7] |

Note: Performing the incubation at 4°C can help to reduce the active internalization of the biotin reagent.[1][7]

Cell Surface Biotinylation of Adherent Cells

For cells grown in culture plates, the labeling will predominantly occur on the exposed apical surface.[1][2]

| Step | Procedure | Quantitative Parameters |

| 1. Cell Preparation | Gently wash adherent cells three times with ice-cold PBS (pH 8.0). | --- |

| 2. Reagent Addition | Add Sulfo-NHS-LC-Biotin solution to the cells. | Final Concentration: 2-5 mM in PBS (pH 8.0). |

| 3. Incubation | Incubate the plate. A rocking platform is recommended for even distribution.[8] | Temperature: 4°C.[8] Time: 30 minutes.[8] |

| 4. Quenching | Discard the biotin solution and wash the cells. | Wash three times with PBS + 100 mM glycine for 10 minutes at 4°C.[2][8] |

Experimental Workflow and Downstream Applications

Following successful labeling, biotinylated proteins can be subjected to a variety of analytical techniques.

Common downstream applications include:

-

Studying Protein Expression and Regulation: Tracking changes in the cell surface proteome in response to stimuli or during different cellular processes.[2]

-

Receptor and Transporter Analysis: Investigating the localization and trafficking of membrane proteins.[2]

-

Proteomic Profiling: Identifying the complete set of proteins present on the cell surface.

-

Drug Target Identification: Discovering novel cell surface proteins that can be targeted by therapeutics.

Troubleshooting

| Observation | Possible Cause | Recommended Action |

| Low Biotinylation Signal | Inefficient labeling reaction. | Ensure the use of an amine-free buffer at the correct pH. Optimize the molar excess of the biotin reagent.[6] |

| Insufficient accessible primary amines on the target protein. | Consider a biotinylation reagent that targets a different functional group. | |

| Presence of competing primary amines in the media. | Thoroughly wash cells before labeling to remove any residual culture media.[1][2] | |

| High Background/Intracellular Labeling | Loss of cell membrane integrity. | Handle cells gently and use ice-cold buffers to maintain membrane integrity. |

| Internalization of the biotin reagent. | Perform the incubation step at 4°C to reduce active cellular processes.[1][7] | |

| Non-specific Binding to Streptavidin Resin | Inadequate washing after protein capture. | Increase the number and stringency of wash steps. |

This technical guide provides a comprehensive framework for the successful application of Sulfo-NHS-LC-Biotin in cell surface protein labeling. By understanding the underlying chemistry and adhering to optimized protocols, researchers can confidently utilize this powerful tool to advance their scientific investigations.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. store.sangon.com [store.sangon.com]

- 3. apexbt.com [apexbt.com]

- 4. EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit - FAQs [thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Surface protein biotinylation [protocols.io]

The Pivotal Role of the Sulfo-NHS Ester Group: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the intricate world of bioconjugation, the sulfo-NHS ester group stands out as a critical tool for covalently linking molecules. This guide provides a comprehensive overview of the chemistry, applications, and practical considerations surrounding the use of N-hydroxysulfosuccinimide (sulfo-NHS) esters, empowering researchers to harness their full potential in areas ranging from basic research to the development of targeted therapeutics.

Fundamental Chemistry and Reactivity

The defining feature of a sulfo-NHS ester is the presence of a sulfonate group on the N-hydroxysuccinimide ring. This seemingly minor modification dramatically increases the water solubility of the reagent compared to its non-sulfonated counterpart, the NHS ester.[1][2] This enhanced aqueous solubility is a key advantage, as it allows for conjugation reactions to be performed in physiological buffers, minimizing the need for organic co-solvents that can denature or precipitate sensitive biomolecules like proteins and antibodies.[]

The primary role of the sulfo-NHS group is to activate a carboxyl group, converting it into a highly reactive ester. This activated ester readily reacts with primary amines (-NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, to form a stable and irreversible amide bond.[4][] This reaction is highly selective for primary amines under mild pH conditions, typically between 7.2 and 8.5.[4] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, they are significantly slower and the resulting products are less stable.[4]

A competing reaction in aqueous solutions is the hydrolysis of the sulfo-NHS ester, which regenerates the carboxyl group and releases sulfo-N-hydroxysuccinimide. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[6][7] Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

Quantitative Data for Reaction Optimization

To achieve reproducible and efficient bioconjugation, a thorough understanding of the quantitative parameters governing the reaction is essential. The following tables summarize key data for optimizing reactions involving sulfo-NHS esters.

| Parameter | Recommended Value/Range | Notes |

| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and ester hydrolysis. Lower pH can be used to target the N-terminus over lysine residues.[4] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize hydrolysis but may require longer incubation times.[1] |

| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and reactant concentrations. Can be extended overnight at 4°C.[8][9] |

| Molar Excess of Sulfo-NHS Ester Reagent | 5- to 50-fold | The optimal ratio depends on the concentration of the protein and the number of accessible amines. Higher excess is often needed for dilute protein solutions.[10] |

| Protein Concentration | > 1-2 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the ester.[1] |

Table 1: General Reaction Conditions for Sulfo-NHS Ester Conjugations

| Crosslinker | Spacer Arm Length (Å) | Key Features |

| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 | Homobifunctional, amine-reactive, water-soluble, non-cleavable. |

| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | 8.3 | Heterobifunctional, amine-reactive and sulfhydryl-reactive, water-soluble, non-cleavable. Commonly used for antibody-drug conjugation.[11] |

| Sulfo-EGS (Ethylene glycol bis(sulfosuccinimidyl succinate)) | 16.1 | Homobifunctional, amine-reactive, water-soluble, cleavable with hydroxylamine. |

| Sulfo-NHS-Biotin | 13.5 | Amine-reactive biotinylation reagent, water-soluble, membrane-impermeable. |

Table 2: Properties of Common Sulfo-NHS Ester Crosslinkers

| pH | Half-life of NHS Ester |

| 7.0 | 4 - 5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

Table 3: pH-Dependent Hydrolytic Half-life of the NHS Ester Group [6] (Note: While this data is for NHS esters, it provides a reasonable approximation for the behavior of sulfo-NHS esters).

Key Applications and Experimental Protocols

The versatility of sulfo-NHS esters has led to their widespread adoption in a multitude of applications. Below are detailed protocols for some of the most common uses.

Cell Surface Protein Biotinylation

This technique is used to label proteins on the exterior of living cells, as the charged sulfonate group prevents the reagent from crossing the cell membrane.

Experimental Protocol:

-

Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold, amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0 to remove any contaminating proteins from the culture medium.

-

Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS-Biotin reagent in an appropriate solvent (e.g., water or DMSO) and then dilute to the final working concentration in ice-cold PBS. A typical starting concentration is 0.5 mg/mL.

-

Biotinylation Reaction: Resuspend the cells in the Sulfo-NHS-Biotin solution. Incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: To stop the reaction, add a quenching buffer containing a primary amine, such as 100 mM glycine or Tris buffer, to a final concentration of 10-20 mM. Incubate for 5-10 minutes at 4°C.

-

Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

-

Downstream Analysis: The biotinylated cells are now ready for lysis and subsequent analysis, such as immunoprecipitation with streptavidin beads followed by western blotting.

Antibody-Drug Conjugate (ADC) Development using Sulfo-SMCC

Sulfo-SMCC is a heterobifunctional crosslinker commonly used to link cytotoxic drugs to antibodies for targeted cancer therapy.

Experimental Protocol:

-

Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 5-10 mg/mL.

-

Activation of Antibody with Sulfo-SMCC: Add a 10- to 20-fold molar excess of freshly prepared Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column or dialysis, exchanging the buffer to a conjugation buffer with a pH of 6.5-7.5.

-

Drug-Linker Conjugation: Add the sulfhydryl-containing drug-linker moiety to the maleimide-activated antibody. The molar ratio will depend on the desired drug-to-antibody ratio (DAR). Incubate for 1-2 hours at room temperature.

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as cysteine or N-ethylmaleimide.

-

Purification and Characterization: Purify the ADC using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug and antibody. The final ADC should be characterized for DAR, purity, and biological activity.[12]

Protein-Protein Crosslinking for Interaction Studies

Homobifunctional sulfo-NHS esters like BS3 can be used to covalently link interacting proteins, allowing for their identification and the study of their complexes.

Experimental Protocol:

-

Protein Sample Preparation: Prepare the protein mixture (e.g., cell lysate or purified protein complex) in an amine-free buffer such as PBS or HEPES at pH 7.5.

-

Crosslinking Reaction: Add the BS3 crosslinker to the protein sample. A typical starting concentration is 1-2 mM. Incubate for 30-60 minutes at room temperature.

-

Quenching the Reaction: Stop the crosslinking reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes.

-

Analysis of Crosslinked Products: The crosslinked sample can be analyzed by SDS-PAGE and Western blotting to detect higher molecular weight complexes. For more detailed analysis, the crosslinked proteins can be digested and the resulting peptides analyzed by mass spectrometry to identify the crosslinked sites.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experimental procedures and the underlying chemical reactions.

Caption: Reaction mechanism of sulfo-NHS ester chemistry.

Caption: A generalized experimental workflow for bioconjugation using sulfo-NHS esters.

Caption: Workflow for identifying protein-protein interactions using crosslinking and mass spectrometry.

Troubleshooting and Optimization

Even with well-defined protocols, challenges can arise. Here are some common issues and suggestions for optimization:

-

Low Labeling Efficiency:

-

Verify Buffer pH: Ensure the pH is within the optimal range of 7.2-8.5.[1] Buffers containing primary amines (e.g., Tris, glycine) are incompatible and will compete with the target molecule.[4]

-

Increase Reactant Concentrations: If possible, increase the concentration of the protein and/or the molar excess of the sulfo-NHS ester.[1]

-

Check Reagent Quality: Sulfo-NHS esters are moisture-sensitive. Ensure the reagent is stored properly and prepare solutions immediately before use.[10]

-

Optimize Incubation Time and Temperature: For sensitive proteins, perform the reaction at 4°C for a longer duration (e.g., overnight).[1]

-

-

Protein Precipitation:

-

Solubility of the Reagent: Although sulfo-NHS esters are water-soluble, some derivatives with hydrophobic linkers or labels may have limited solubility. Dissolving the reagent in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer can help.[4]

-

Protein Stability: The modification itself might alter the protein's properties and lead to aggregation. Consider using a different crosslinker or optimizing the degree of labeling.

-

-

High Background or Non-specific Labeling:

-

Quenching Step: Ensure the quenching step is efficient to stop the reaction and deactivate any remaining reactive esters.

-

Purification: Thorough purification of the conjugate is crucial to remove any unreacted labeling reagent.

-

Conclusion

The sulfo-NHS ester group is an invaluable asset in the toolbox of researchers in the life sciences and drug development. Its water solubility, high reactivity, and selectivity for primary amines under physiological conditions make it a versatile tool for a wide array of bioconjugation applications. By understanding the fundamental chemistry, optimizing reaction parameters, and following robust experimental protocols, scientists can effectively leverage the power of sulfo-NHS esters to advance their research and development goals, from elucidating complex biological pathways to designing novel targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 4. covachem.com [covachem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. proteochem.com [proteochem.com]

- 11. biosyn.com [biosyn.com]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfo-NHS-LC-Biotin: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-NHS-LC-Biotin, a key reagent in bioconjugation and molecular biology. It details the reagent's chemical properties, outlines its primary applications, and provides comprehensive experimental protocols for its use in cell surface protein labeling, antibody biotinylation, and vascular permeability assays.

Core Properties of Sulfo-NHS-LC-Biotin Sodium

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and amine-reactive biotinylation reagent. Its key features include a long spacer arm to reduce steric hindrance and a sulfonate group on the N-hydroxysuccinimide (NHS) ester, which renders the molecule membrane-impermeable.[1][2][3] This property is particularly advantageous for the specific labeling of cell surface proteins on living cells.[1][2]

| Property | Value | References |

| CAS Number | 191671-46-2 | [4][5][6][7][8] |

| Molecular Weight | 556.59 g/mol | [4][7][8] |

| Synonyms | Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate | [5][9][10] |

| Spacer Arm Length | 22.4 Å | [6] |

| Reactivity | Primary amines (-NH2) at pH 7-9 | [1][10] |

| Solubility | Water, DMSO, DMF | [1][10] |

Experimental Protocols

This section provides detailed methodologies for the key applications of Sulfo-NHS-LC-Biotin.

Cell Surface Protein Biotinylation

This protocol describes the labeling of proteins on the surface of intact cells. The membrane impermeability of Sulfo-NHS-LC-Biotin ensures that only extracellularly exposed proteins are biotinylated.[1][2]

Methodology:

-

Cell Preparation: Wash cultured cells (adherent or in suspension) three times with ice-cold phosphate-buffered saline (PBS), pH 8.0, to remove any amine-containing culture media.[8][11][12]

-

Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS, pH 8.0.[8][11][12]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water.

-

Biotinylation Reaction: Add the Sulfo-NHS-LC-Biotin stock solution to the cell suspension to a final concentration of 2 mM.[8][11] Incubate for 30 minutes at room temperature or on ice. Incubation at 4°C can help reduce the internalization of the biotin reagent.[11][12]

-

Quenching: To stop the reaction, add a quenching buffer, such as PBS containing 100 mM glycine or 50 mM Tris, and incubate for 10 minutes at 4°C.[4]

-

Final Washes: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.[11]

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins using streptavidin-agarose beads.

Antibody Biotinylation

This protocol outlines the procedure for labeling antibodies with Sulfo-NHS-LC-Biotin for use in various immunoassays and purification techniques.

Methodology:

-

Antibody Preparation: Dissolve the antibody to be labeled in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[13] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.[14]

-

Reagent Preparation: Allow the vial of Sulfo-NHS-LC-Biotin to equilibrate to room temperature before opening to prevent condensation. Immediately before use, dissolve the reagent in water or the same buffer as the antibody to a concentration of 10 mM.[14]

-

Biotinylation Reaction: Add a calculated amount of the Sulfo-NHS-LC-Biotin solution to the antibody solution. A 20-fold molar excess of the biotin reagent to the antibody is a common starting point.[8] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13][14]

-

Removal of Excess Biotin: Separate the biotinylated antibody from unreacted biotin using a desalting spin column, dialysis, or gel filtration.[6][13]

-

Quantification of Biotinylation (Optional): The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6]

-

Storage: Store the biotinylated antibody under conditions appropriate for the unmodified antibody.

In Vivo Vascular Permeability Assay

This protocol describes a method to assess blood-retinal barrier permeability in a mouse model using Sulfo-NHS-LC-Biotin perfusion.[5]

Methodology:

-

Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

-

Surgical Preparation: Make an incision in the right atrium to allow for exsanguination.[5]

-

Perfusion: Insert a 26-gauge needle connected to a syringe into the left ventricle. Perfuse with 10 mL of Sulfo-NHS-LC-Biotin solution (0.75 µg/g body weight) over 10 minutes at a flow rate of 1 mL/min.[5]

-

Fixation: Immediately following biotin perfusion, perfuse with 10 mL of 10% formalin to fix the tissues.[5]

-

Tissue Harvest and Processing: Enucleate the eyes and transfer them to 4% paraformaldehyde (PFA) in PBS on ice. After 15 minutes, dissect the retinas in 2x PBS.[5]

-

Staining:

-

Permeabilize and block the retinas.

-

Incubate with fluorescently-labeled streptavidin (e.g., CF488A-conjugated streptavidin) to detect the biotinylated proteins that have leaked from the vasculature.

-

Co-stain with a vascular marker, such as isolectin B4 (IB4), to visualize the blood vessels.[5]

-

-

Imaging: Mount the retinas and visualize using confocal microscopy to assess the extent of extravasated biotin, indicating vascular leakage.[5]

References

- 1. store.sangon.com [store.sangon.com]

- 2. Application of biotinylated reagents NHS-LC biotin and sulfo-NHS-LC biotin in a new intravascular drug delivery method [en.highfine.com]

- 3. cephamls.com [cephamls.com]

- 4. Surface protein biotinylation [protocols.io]

- 5. A Blood-retina Barrier Permeability Assay in Young Mice Using Sulfo-NHS-LC-biotin Perfusion [bio-protocol.org]

- 6. apexbt.com [apexbt.com]

- 7. apexbt.com [apexbt.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Storage and Stability of Sulfo-NHS-LC-Biotin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the storage, stability, and handling of Sulfo-NHS-LC-Biotin sodium salt, a critical reagent in bioconjugation and diagnostic assay development. Understanding the chemical properties and degradation pathways of this molecule is paramount for ensuring experimental reproducibility and the successful development of novel therapeutics and diagnostics.

Overview of Sulfo-NHS-LC-Biotin

Sulfosuccinimidyl-6-(biotinamido)hexanoate (Sulfo-NHS-LC-Biotin) is a water-soluble, amine-reactive biotinylation reagent. Its key features include a biotin moiety for high-affinity binding to streptavidin and avidin, a long-chain (LC) spacer arm to minimize steric hindrance, and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for reaction with primary amines. The negatively charged sulfonate group enhances water solubility and renders the molecule membrane-impermeable, making it ideal for labeling cell surface proteins.

Storage and Handling of Solid Powder

The solid, powdered form of this compound salt is susceptible to degradation by moisture. Proper storage and handling are critical to maintain its reactivity.

Key Recommendations:

-

Temperature: Store the vial of Sulfo-NHS-LC-Biotin powder at -20°C.[1][2]

-

Desiccation: Always store the powder with a desiccant to protect it from moisture.[3]

-

Equilibration: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[3] This prevents atmospheric moisture from condensing onto the cold powder, which would lead to hydrolysis of the reactive NHS ester.

-

Shipping: The reagent is stable for short periods at ambient temperature and is often shipped without cold packs.[4][5]

Table 1: Recommended Storage Conditions for Solid Sulfo-NHS-LC-Biotin

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes degradation over long-term storage. |

| Atmosphere | Dry, with desiccant | The NHS ester is highly sensitive to moisture. |

| Container | Tightly sealed vial | Prevents exposure to atmospheric moisture. |

The stability of the solid powder under these recommended conditions is reported to be at least two to four years.[1][6]

Stability in Solution

The primary cause of instability for Sulfo-NHS-LC-Biotin in solution is the hydrolysis of the Sulfo-NHS ester. This reaction is highly dependent on the pH of the aqueous solution.

Hydrolysis of the Sulfo-NHS Ester

The Sulfo-NHS ester reacts with water, leading to the cleavage of the ester bond and the formation of an unreactive carboxylate. This hydrolysis is a competing reaction to the desired biotinylation of primary amines. The rate of hydrolysis increases significantly with an increase in pH.[7]

dot

Caption: Hydrolysis degradation pathway of Sulfo-NHS-LC-Biotin.

Quantitative Stability Data

Studies have quantified the hydrolysis half-life of Sulfo-NHS-LC-Biotin in aqueous solutions at various pH values.

Table 2: Hydrolysis Half-Life of Sulfo-NHS-LC-Biotin in Aqueous Solution

| pH | Half-Life |

| > 8.0 | < 15 minutes |

| < 6.5 | > 2 hours |

Data sourced from a study by Grumbach and Veh (1991).[8]

These data clearly indicate that acidic to neutral pH conditions significantly slow down the hydrolysis of the Sulfo-NHS ester. However, the biotinylation reaction with primary amines is most efficient at a slightly alkaline pH of 7-9.[2][9] This necessitates a balance between reagent stability and reaction efficiency.

Recommendations for Solution Handling

-

No Stock Solutions: It is strongly recommended not to prepare aqueous stock solutions of Sulfo-NHS-LC-Biotin for storage.[3][10] The reagent should be dissolved immediately before use.[3]

-

Discard Unused Reagent: Any unused portion of the reconstituted aqueous solution should be discarded and not stored for later use.[3]

-

Anhydrous Solvents: For applications requiring a stock solution, high-quality anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used. A solution in anhydrous DMSO or DMF may be stored at -20°C for up to 2 months. However, care must be taken to prevent moisture contamination.

-

Reaction Buffer: For the biotinylation reaction, use amine-free buffers such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[11] Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the Sulfo-NHS ester and must be avoided.

Experimental Protocols

Protocol for Assessing the Activity of Sulfo-NHS-LC-Biotin

This protocol allows for a qualitative or semi-quantitative assessment of the reactivity of a Sulfo-NHS-LC-Biotin sample by measuring the release of the Sulfo-NHS leaving group upon hydrolysis.[5]

Materials:

-

Sulfo-NHS-LC-Biotin to be tested

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

-

0.5 N NaOH

-

Spectrophotometer

Procedure:

-

Prepare a solution of the Sulfo-NHS-LC-Biotin in the amine-free buffer (e.g., 1 mg/mL).

-

Immediately measure the absorbance of the solution at 260 nm. This is the initial absorbance.

-

To induce complete hydrolysis, add a small volume of 0.5 N NaOH to the solution.

-

Immediately remeasure the absorbance at 260 nm. This is the final absorbance.

-

Interpretation: A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the Sulfo-NHS ester was active and has been hydrolyzed, releasing the Sulfo-NHS leaving group, which absorbs at this wavelength. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

Caption: General workflow for protein biotinylation.

Conclusion

The stability of this compound salt is critically dependent on minimizing its exposure to moisture, both in its solid form and in solution. Proper storage at -20°C with a desiccant ensures the long-term viability of the powder. When in solution, the reagent is prone to rapid, pH-dependent hydrolysis. Therefore, solutions should be prepared immediately before use, and stock solutions should be avoided. By adhering to the guidelines and protocols outlined in this document, researchers can ensure the optimal performance of this versatile biotinylation reagent, leading to reliable and reproducible experimental outcomes.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. store.sangon.com [store.sangon.com]

- 3. apexbt.com [apexbt.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sartorius.com [sartorius.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Cell Surface Biotinylation using Sulfo-NHS-LC-Biotin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface protein biotinylation is a powerful technique for studying the expression, trafficking, and regulation of proteins on the plasma membrane. Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble and membrane-impermeable reagent that specifically labels primary amines (lysine residues and N-termini) of proteins exposed on the cell surface.[1][2][3] Its water solubility is due to the charged sulfonate group on the N-hydroxysuccinimide (NHS) ester ring, which prevents it from crossing the intact cell membrane, ensuring the specific labeling of extracellular domains.[2][3][4] This technique is instrumental in differentiating plasma membrane proteins from intracellular proteins and is widely used in various applications, including receptor-ligand interaction studies, drug internalization assays, and the identification of cell surface markers.[2][5]

The NHS ester of Sulfo-NHS-LC-Biotin reacts efficiently with primary amino groups in a pH range of 7-9 to form stable amide bonds.[2][6] The long spacer arm (22.4 angstroms) of the "LC" (long chain) version minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin conjugates for subsequent detection or purification.[7]

Key Experimental Considerations

Several factors are critical for successful cell surface biotinylation:

-

Cell Health: It is imperative to maintain cell membrane integrity to prevent the labeling of intracellular proteins. All steps should be performed at 4°C or on ice to minimize active cellular processes like endocytosis.[5][6]

-

Buffer Composition: The reaction buffer must be free of primary amines, such as Tris or glycine, as these will compete with the target proteins for reaction with the Sulfo-NHS-LC-Biotin.[4][8] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.[2][6]

-

Reagent Preparation: Sulfo-NHS-LC-Biotin is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[3][9] The reagent should be dissolved immediately before use, as the NHS ester moiety readily hydrolyzes in aqueous solutions.[4][5]

-

Quenching: After the biotinylation reaction, any unreacted reagent must be quenched with a primary amine-containing buffer, such as glycine or Tris, to prevent non-specific labeling of proteins released during cell lysis.[1][10]

Quantitative Data Summary

The degree of biotinylation can be influenced by the concentration of the protein and the molar excess of the biotin reagent. While specific quantitative data for cell surface proteins can vary greatly depending on the cell type and protein of interest, the following tables provide general guidelines for antibody biotinylation, which can be adapted for cell surface labeling experiments.

Table 1: Recommended Molar Excess of Sulfo-NHS-LC-Biotin for Protein Labeling

| Protein Concentration | Recommended Molar Fold Excess of Biotin | Reference |

| 10 mg/mL | 10-fold | [11] |

| 2 mg/mL | 20-fold to 25-fold | [6][11] |

| ≤ 2 mg/mL | ≥ 20-fold | [6] |

| 50-200 µg in 200-700 µL | 50-fold | [12] |

Table 2: Example Biotin Incorporation Levels for Antibodies

| Molar Excess of Biotin | Antibody Concentration & Volume | Resulting Biotin Groups per Antibody | Reference |

| 20-fold | 1-10 mg in 0.5-2 mL | 4-6 | [12] |

| 50-fold | 50-200 µg in 200-700 µL | 1-3 | [12] |

Experimental Protocols

Protocol 1: Cell Surface Biotinylation of Adherent Cells

This protocol is suitable for cells grown in culture plates.

Materials:

-

Sulfo-NHS-LC-Biotin

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)

-

Quenching Buffer (e.g., 100 mM glycine in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scrapers

Procedure:

-

Place the cell culture plate on ice and aspirate the culture medium.

-

Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any residual culture medium and proteins.[2][13]

-

Immediately before use, prepare the biotinylation solution by dissolving Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.[13]

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered.

-

Incubate the plate at 4°C for 30 minutes with gentle rocking.[1]

-

Aspirate the biotinylation solution and quench the reaction by adding Quenching Buffer.

-

Incubate for 10 minutes at 4°C with gentle rocking.[1]

-

Wash the cells three times with ice-cold PBS.[13]

-

Lyse the cells by adding ice-cold Lysis Buffer and scraping the cells.

-

Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at ~14,000 rpm for 10 minutes at 4°C.[14]

-

The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as immunoprecipitation with streptavidin beads or Western blotting.

Protocol 2: Cell Surface Biotinylation of Suspension Cells

This protocol is adapted for cells grown in suspension.